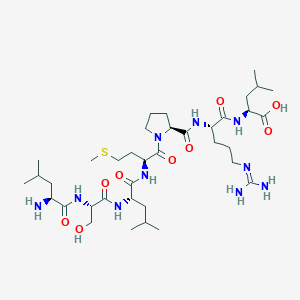
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a synthetic peptide composed of several amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS, followed by purification and characterization using techniques like mass spectrometry and NMR spectroscopy to ensure the purity and structure of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting group strategies and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
Chemistry
Peptides like L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine are used as model compounds in studies of peptide synthesis, structure, and function.
Biology
In biology, such peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine
Medically, synthetic peptides are explored for their potential as therapeutic agents, including antimicrobial peptides, enzyme inhibitors, and signaling molecules.
Industry
In industry, peptides are used in the development of new materials, biosensors, and as components in various biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine would depend on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins, leading to modulation of cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-L-ornithyl-L-leucine: A similar peptide without the diaminomethylidene modification.
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-L-lysyl-L-leucine: A peptide with lysine instead of ornithine.
Uniqueness
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities or chemical properties not found in similar peptides.
Propriétés
Numéro CAS |
922730-67-4 |
|---|---|
Formule moléculaire |
C37H68N10O9S |
Poids moléculaire |
829.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H68N10O9S/c1-20(2)16-23(38)30(49)46-28(19-48)33(52)44-26(17-21(3)4)32(51)43-25(12-15-57-7)35(54)47-14-9-11-29(47)34(53)42-24(10-8-13-41-37(39)40)31(50)45-27(36(55)56)18-22(5)6/h20-29,48H,8-19,38H2,1-7H3,(H,42,53)(H,43,51)(H,44,52)(H,45,50)(H,46,49)(H,55,56)(H4,39,40,41)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
OZJFXRHASAZQDN-BMGWUDNWSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
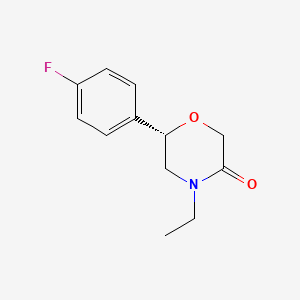
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
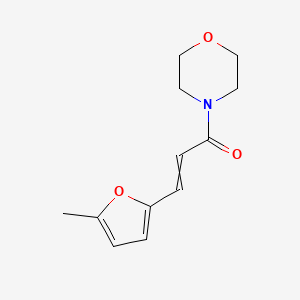
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
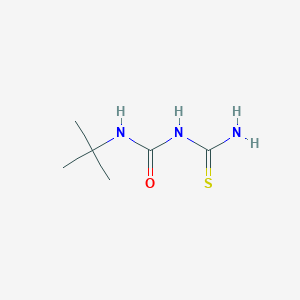
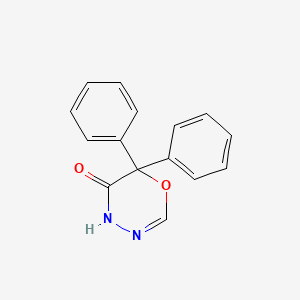
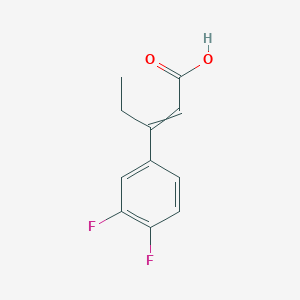
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
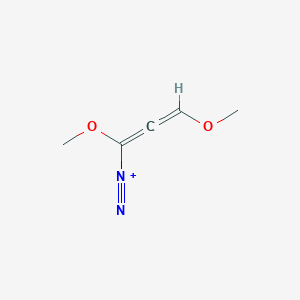
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
